molecular formula C11H15Cl2N3O B2978652 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 1803583-61-0

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No. B2978652
CAS RN: 1803583-61-0
M. Wt: 276.16
InChI Key: DGQXQSRPNJHQEH-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as PQQ (Pyrroloquinoline quinone) and has shown promising results in various biochemical and physiological processes.

Scientific Research Applications

Crystallography and Molecular Studies

Studies have focused on the crystallographic and molecular aspects of dihydroquinazolinones, exploring their geometry and interactions, which are crucial for understanding their binding and functional properties in biological systems. For instance, investigations into the geometry of antifolate drugs, which share structural similarities with dihydroquinazolinones, highlight the importance of amino substituents and their flexibility, which could facilitate enzyme binding (Hunt et al., 1980).

Catalytic Applications

Dihydroquinazolinones have been utilized as catalysts in chemical syntheses. A notable example is the use of silica-bonded N-propylsulfamic acid for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives via a one-pot, three-component reaction, showcasing the compound's role in facilitating efficient chemical transformations (Niknam et al., 2011).

Antimicrobial Activities

The antimicrobial activities of dihydroquinazolinone derivatives have been explored, with some compounds displaying good to moderate activities against test microorganisms. This highlights the potential of dihydroquinazolinones in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Dihydroquinazolinones have been evaluated for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. The efficiency of these inhibitors depends on their structure, such as the amount of nitrogen and the molecular weight, indicating their potential application in industrial corrosion protection (Kadhim et al., 2017).

properties

IUPAC Name

3-(2-aminoethyl)-2-methylquinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12;;/h2-5H,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQXQSRPNJHQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride

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